molecular formula C12H12N4O2 B1415685 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile CAS No. 1105194-35-1

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile

Cat. No.: B1415685
CAS No.: 1105194-35-1
M. Wt: 244.25 g/mol
InChI Key: ULPADYLYLZSTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile is a chemical compound with the molecular formula C12H10N4O2 It is known for its unique structure, which includes a pyridazine ring substituted with a propoxy group linked to a 3-methylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile typically involves the following steps:

    Formation of the 3-methylisoxazole moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the propoxy group: The 3-methylisoxazole is then reacted with a suitable propylating agent to introduce the propoxy group.

    Formation of the pyridazine ring: The final step involves the reaction of the intermediate with a nitrile-containing reagent to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carboxamide
  • 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carboxylic acid

Uniqueness

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-9-7-11(18-16-9)3-2-6-17-12-5-4-10(8-13)14-15-12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPADYLYLZSTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCOC2=NN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.